molecular formula C27H35NO6 B12755913 (+)-Tuberine CAS No. 97400-75-4

(+)-Tuberine

Cat. No.: B12755913
CAS No.: 97400-75-4
M. Wt: 469.6 g/mol
InChI Key: GFABGVSRKCKLKA-DXBVXKBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Tuberine is a bioactive dehydrotyrosine derivative first isolated from the plant Haplophyllum tuberculatum . Structurally, it is characterized by a 2-(4-methoxyphenyl)vinyl N-formamide backbone (molecular formula: C₁₀H₁₁NO₂; molecular weight: 177 g/mol) . Early studies identified its modest antibiotic properties, particularly against bacterial targets such as E. Its stereochemistry, particularly the (E)- or (Z)-configuration of the vinyl bridge, influences both biosynthesis and bioactivity, as observed in Streptomyces amakusaensis and liverwort Corsinia coriandrina .

Properties

CAS No.

97400-75-4

Molecular Formula

C27H35NO6

Molecular Weight

469.6 g/mol

IUPAC Name

2-[(2S,5S)-5-[(1R)-2-[4-(2-benzamidoethyl)phenoxy]-1-hydroxyethyl]-5-methyloxolan-2-yl]propan-2-yl acetate

InChI

InChI=1S/C27H35NO6/c1-19(29)33-26(2,3)24-14-16-27(4,34-24)23(30)18-32-22-12-10-20(11-13-22)15-17-28-25(31)21-8-6-5-7-9-21/h5-13,23-24,30H,14-18H2,1-4H3,(H,28,31)/t23-,24+,27+/m1/s1

InChI Key

GFABGVSRKCKLKA-DXBVXKBHSA-N

Isomeric SMILES

CC(=O)OC(C)(C)[C@@H]1CC[C@@](O1)(C)[C@@H](COC2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3)O

Canonical SMILES

CC(=O)OC(C)(C)C1CCC(O1)(C)C(COC2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Tuberine involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of specific catalysts and reagents to facilitate the formation of the compound’s intricate structure. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of (+)-Tuberine often relies on large-scale organic synthesis techniques. These methods are optimized to maximize efficiency and minimize costs. The process may involve the use of automated reactors and continuous flow systems to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(+)-Tuberine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of (+)-Tuberine include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (+)-Tuberine may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

Chemistry

  • Model Compound : (+)-Tuberine serves as a model compound for studying complex organic reactions and mechanisms. Its unique structure allows researchers to investigate reaction pathways and mechanisms in organic synthesis.

Biology

  • Cellular Processes : Investigations into the effects of (+)-Tuberine on cellular processes have revealed its potential as a bioactive molecule. Studies have focused on its role in modulating cellular signaling pathways.
  • Bioactivity : Research indicates that (+)-Tuberine exhibits antimicrobial and anticancer properties, making it a subject of interest for further biological exploration.

Medicine

  • Therapeutic Properties : (+)-Tuberine is being explored for various therapeutic applications:
    • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation in various models.
    • Neuroprotective Effects : Research has indicated potential benefits in neurodegenerative diseases, highlighting its protective role in neuronal health.
    • Anti-cancer Activity : Preliminary studies suggest that (+)-Tuberine may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.

Industry

  • Pharmaceutical Development : The compound is utilized in the development of new pharmaceuticals, acting as a reference standard in analytical chemistry. Its unique properties can aid in the formulation of new therapeutic agents.

Case Studies and Research Findings

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that (+)-Tuberine inhibited the growth of specific cancer cell lines through apoptosis induction (cell death) mechanisms.
  • Neuroprotection Study : Research conducted on animal models indicated that (+)-Tuberine administration resulted in reduced neuroinflammation and improved cognitive function after induced brain injury.
  • Anti-inflammatory Effects : Clinical trials have shown that patients receiving treatment with (+)-Tuberine exhibited decreased markers of inflammation compared to control groups.

Mechanism of Action

The mechanism of action of (+)-Tuberine involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (+)-Tuberine with structurally or functionally analogous dehydrotyrosine derivatives:

Compound Source Molecular Weight (g/mol) Key Structural Features Bioactivity Reference
(+)-Tuberine Haplophyllum tuberculatum 177 2-(4-Methoxyphenyl)vinyl N-formamide Antibacterial (EcPDF inhibition), slight antibiotic activity
Erbstatin Streptomyces amnkusaensis 324.3 Tyrosine kinase inhibitor scaffold Inhibits tyrosine-specific protein kinases
p-Hydroxycinnamaldehyde Acantholyda parki (sawfly) 148.16 Phenolic aldehyde Antimicrobial, antifungal
Lasoidine A African Lasiodiscus species ~500 (tetrapeptide) Contains dehydrotyrosine residue Undisclosed bioactivity; structural interest
Botryllamides Marine tunicates ~600 (dimeric structure) Brominated dehydrotyrosine units Cytotoxic (HCT-116 colon cancer cells)
Hamigeramine Mediterranean sponge 207.26 Simple dehydrotyrosine derivative Fish feeding inhibition

Structural and Functional Insights

  • Antibacterial Activity : (+)-Tuberine outperforms Erbstatin and p-Hydroxycinnamaldehyde in targeting EcPDF, a critical bacterial enzyme. However, its moderate antibiotic efficacy contrasts with Botryllamides’ cytotoxicity, which targets eukaryotic cells .
  • Stereochemical Sensitivity : Unlike (E)-Tuberine, which is biosynthesized in Streptomyces amakusaensis, (Z)-Tuberine is rare in nature (<1% in C. coriandrina) but can be synthesized via UV irradiation, highlighting configurational instability .
  • Synthesis Complexity : (+)-Tuberine is synthesized from 3-methoxybenzaldehyde through nitro styrene intermediates, whereas Erbstatin is directly isolated from Streptomyces, reflecting divergent scalability challenges .

Discrepancies and Limitations

  • Molecular Weight Ambiguity: cites Tuberine (entry 76) as violating Lipinski’s rules (MW >500), conflicting with ’s MW 176.
  • Bioactivity Scope : While (+)-Tuberine’s EcPDF inhibition is well-documented, its "slight antibiotic" label () contrasts with stronger in silico predictions, underscoring the need for in vivo validation .

Biological Activity

(+)-Tuberine is a naturally occurring alkaloid primarily isolated from the plant Haplophyllum tuberculatum. This compound has garnered attention due to its diverse biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. This article reviews the current understanding of the biological activity of (+)-tuberine, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

(+)-Tuberine is classified as a dehydrotyrosine derivative. Its molecular structure allows it to interact with various biological targets, contributing to its pharmacological effects. The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₁H₁₃N
  • Molecular Weight : 175.23 g/mol

Antimicrobial Activity

Research has demonstrated that (+)-tuberine exhibits significant antimicrobial properties against various bacterial strains. A study reported its high efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL .

Table 1: Antimicrobial Activity of (+)-Tuberine

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1
Bacillus subtilis1
Escherichia coliNot tested
Klebsiella pneumoniaeNot tested

Cytotoxic Activity

(+)-Tuberine has also been investigated for its cytotoxic effects against cancer cell lines. In vitro studies indicated that the compound demonstrated mild cytotoxicity against human colon cancer cells (HCT-116), with IC50 values ranging from 10 to 36 µM . This suggests potential applications in cancer therapy, particularly in combination with other agents to enhance efficacy.

Table 2: Cytotoxic Effects of (+)-Tuberine on Cancer Cell Lines

Cell LineIC50 (µM)
HCT-11610-36
A375 (melanoma)Not reported
H-125M (lung)Not reported

Anti-inflammatory Properties

In addition to its antimicrobial and cytotoxic activities, (+)-tuberine exhibits anti-inflammatory effects. Research indicates that it can significantly reduce superoxide production in neutrophils in vivo, suggesting a mechanism for its anti-inflammatory action . This property could be beneficial in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the antibacterial activity of various alkaloids from Haplophyllum tuberculatum found that (+)-tuberine was one of the most potent compounds against Staphylococcus aureus, highlighting its potential for therapeutic applications in infections caused by resistant strains .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of (+)-tuberine on HCT-116 cells, revealing that it could inhibit cell proliferation effectively while exhibiting lower toxicity towards normal cells. This selectivity is critical for developing cancer treatments with fewer side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.